molecular formula C15H17N3O3S B2690283 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034253-41-1

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2690283
CAS No.: 2034253-41-1
M. Wt: 319.38
InChI Key: PMHXWGHLFXZEBD-UHFFFAOYSA-N
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Description

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 2034254-36-7) is a chemical compound with the molecular formula C15H17N3O3S and a molecular weight of 319.38 g/mol . This molecule features a distinct pyrrolidine core substituted with a 3-methoxypyrazine ring and a thiophen-2-ylethanone moiety, a structure often associated with potential bioactivity in medicinal chemistry research. The compound's structural framework, incorporating both nitrogen and sulfur heterocycles, makes it a valuable intermediate for exploring novel pharmacophores and structure-activity relationships. With a topological polar surface area of approximately 92.8 Ų and an XLogP3 value of 1.4, this compound possesses calculated physicochemical properties that are of interest in early-stage drug discovery for screening and lead optimization . It is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this high-purity compound to investigate its mechanism of action and potential applications in specific biological pathways.

Properties

IUPAC Name

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-20-14-15(17-6-5-16-14)21-11-4-7-18(10-11)13(19)9-12-3-2-8-22-12/h2-3,5-6,8,11H,4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXWGHLFXZEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxypyrazine group: This step may involve nucleophilic substitution reactions where a pyrazine derivative is reacted with a methoxy group.

    Attachment of the thiophene ring: This can be done through coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Molecular Formula Key Differences from Target Compound
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Pyrrolidine, 3-methylthiophene, hydroxyl group C₁₀H₁₃NO₂S Hydroxyl replaces methoxypyrazine; lacks ethanone
1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline Pyrazoline, 4-nitrophenyl, thienyl C₁₉H₁₄N₄O₂S Pyrazoline core vs. pyrrolidine; nitro group
Thiazolyl pyridines with thiophene Thiophene, thiazole, pyridine Varies Thiazole-pyridine backbone vs. pyrazine-pyrrolidine
Pyrazolo[3,4-d]pyrimidine derivatives Pyrazolo-pyrimidine, thiophene carboxylate C₂₄H₁₅F₂N₅O₃S Fluorinated chromenone core; lacks pyrrolidine
Arylethanolimidazole derivatives (e.g., compound 4a) Ethanone, imidazole, substituted aryl groups C₁₈H₁₅BrN₂O₂ Imidazole replaces pyrazine; bromobenzyloxy group

Physicochemical Properties

  • Solubility: The target compound’s thiophene and pyrrolidine groups suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and ethanol, akin to compound 4a .
  • Stability : The methoxypyrazine ether may enhance hydrolytic stability compared to hydroxyl-containing analogs (e.g., ).

Research Findings and Implications

Structural Insights

  • X-ray crystallography and DFT studies on pyrazoline analogs reveal planar aromatic systems, suggesting the target compound’s methoxypyrazine may disrupt planarity, altering electronic properties.
  • The pyrrolidine ring’s conformation (e.g., in ) influences steric interactions, which could modulate binding affinity in therapeutic contexts.

Biological Activity

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound notable for its potential biological activities. Its unique molecular structure, which includes a pyrrolidine ring, a methoxypyrazine moiety, and a thiophene group, suggests various applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure and Properties

The compound's molecular formula is C15H17N3O3S, with a molecular weight of 319.38 g/mol. The presence of heterocyclic rings contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC15H17N3O3S
Molecular Weight319.38 g/mol
Structural FeaturesPyrrolidine, Methoxypyrazine, Thiophene

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal effects, suggesting potential efficacy against various pathogens.
  • Anticancer Activity : Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent.
  • Neuroprotective Effects : Certain derivatives are known for neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The mechanism of action involves interactions with specific biological molecules such as proteins and nucleic acids. This compound may inhibit particular enzymes or bind to receptors involved in disease pathways.

Potential Targets

  • Enzymes : Inhibition of enzymes related to cancer proliferation or infection.
  • Receptors : Binding to receptors that modulate cellular responses.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of related compounds, it was found that derivatives similar to this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis.

Study 2: Anticancer Potential

A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed IC50 values indicating significant anticancer activity. The compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Synthesis and Industrial Production

The synthesis typically involves multi-step organic reactions including:

  • Preparation of pyrazine and thiophene derivatives.
  • Coupling through nucleophilic substitution and cyclization.
  • Optimization of reaction conditions (temperature, solvents).

In industrial settings, large-scale reactors are used to ensure consistency and efficiency in production.

Comparison with Similar Compounds

Similar compounds include:

Compound Name Structural Features Unique Properties
2-AminopyridineContains an amino group on a pyridine ringKnown for its role in drug synthesis
4-MethylthiazoleThiazole ring with a methyl groupExhibits antimicrobial properties
5-MethylpyrazolePyrazole ring with a methyl groupUsed in agricultural chemicals

What distinguishes this compound from these compounds is its specific combination of functional groups that enhance its biological activity.

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